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molecular formula C9H11NO2 B1337812 Benzoic acid, 3-(methylamino)-, methyl ester CAS No. 104542-38-3

Benzoic acid, 3-(methylamino)-, methyl ester

Cat. No. B1337812
M. Wt: 165.19 g/mol
InChI Key: SIAMCUXFDUNWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551978B2

Procedure details

A solution of formic acid (106 mL) and acetic anhydride (53.0 mL) was stirred at room temperature for 1 h. Methyl 3-aminobenzoate (8.50 g, 56.2 mmol) was added and the resulting mixture was stirred overnight. The reaction mixture was then concentrated under reduced pressure to give a solid. The solid was dissolved in THF (50.0 mL) and this solution was cooled to 0° C. Borane dimethylsulfide (10.7 mL, 112 mmol) was added slowly and the resulting mixture was stirred at room temperature overnight. The reaction mixture was then cooled to 0° C. and MeOH (10 mL) was added slowly. This mixture was stirred for 3 hours and then concentrated under reduced pressure to give the title compound, which was used without any further purification.
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](O)=O.C(OC(=O)C)(=O)C.[NH2:11][C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=1)[C:15]([O:17][CH3:18])=[O:16].CSC.B>C1COCC1.CO>[CH3:1][NH:11][C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=1)[C:15]([O:17][CH3:18])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
106 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
53 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1
Step Three
Name
Quantity
10.7 mL
Type
reactant
Smiles
CSC.B
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
This mixture was stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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